molecular formula C9H21ClSn B1584580 Tripropyltin chloride CAS No. 2279-76-7

Tripropyltin chloride

Cat. No. B1584580
CAS RN: 2279-76-7
M. Wt: 283.42 g/mol
InChI Key: FVFLIQMADUVDSP-UHFFFAOYSA-M
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Description

Tripropyltin chloride, also known as Chlorotripropyltin, Tripropylchlorotin, Chlorotripropylstannane, is an organometal compound used for synthesis . It has a CAS number of 2279-76-7, EC number of 218-910-3, and a chemical formula of (CH₃CH₂CH₂)₃SnCl . Its molar mass is 283.43 g/mol .


Molecular Structure Analysis

The molecular structure of Tripropyltin chloride is represented by the chemical formula (CH₃CH₂CH₂)₃SnCl . It has a molar mass of 283.43 g/mol . The Hill formula for Tripropyltin chloride is C₉H₂₁Cl Sn .


Physical And Chemical Properties Analysis

Tripropyltin chloride has a boiling point of 123 °C (17.3 hPa), a density of 1.294 - 1.300 g/cm3 (20 °C), a flash point of 95 °C, and a melting point of -23.5 °C .

Scientific Research Applications

1. Effect on Transport System in Escherichia coli

  • Summary of Application: Tripropyltin chloride (TPT) has been used to study its effects on the transport systems in E. coli . The study focused on the inhibition of uptakes of various substances by TPT.
  • Methods of Application: The active uptake of l-leucine, l-proline, adenine, and α-methylglucoside by TPT was examined . The effect of the delayed addition of TPT on transport systems was also examined .
  • Results: The active uptake of l-leucine, which utilized ATP molecule as an energy source, was 100% inhibited at the concentration of 10 µg/ml TPT . The uptake of l-proline was inhibited only 40% at the same concentration of TPT . Adenine uptake was intensely inhibited at 20 µg/ml TPT .

2. Effect on Functional Reactions in Escherichia coli

  • Summary of Application: Tripropyltin chloride (TPT) has been used to study its effects on some functional reactions in E. coli . The study focused on the inhibition on respiration and protein, DNA, and RNA syntheses.
  • Methods of Application: The oxygen consumption by E. coli cells and the incorporations of 14 C-labeled amino acids into protein fraction were examined . Both incorporations of 14 C-adenine into DNA and RNA fraction were also examined .
  • Results: Oxygen consumption by E. coli cells was scarcely inhibited even at the concentration of 30 µg/ml TPT . The incorporation of l-leucine into the protein fraction was inhibited 60% even at 10 µg/ml TPT . Both incorporations of 14 C-adenine into DNA and RNA fraction were inhibited 50–60% at 20 µg/ml TPT .

3. Cell Lysis and Leakage of Cell Constituents

  • Summary of Application: Tripropyltin chloride (TPT) has been used to study its effects on cell lysis and leakage of cell constituents in E. coli and B. subtilis .
  • Methods of Application: The effect of TPT on the decrease of 660 nm absorbance in washed cell suspensions of E. coli and B. subtilis was examined .
  • Results: The decrease was more marked with the higher TPT concentration . In the case of B. subtilis, cell lysis was found with microscopic observation .

4. Synthesis

  • Summary of Application: Tripropyltin chloride is used for synthesis in chemical reactions .
  • Methods of Application: The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results: The results or outcomes obtained can also vary widely depending on the particular synthesis being performed .

Safety And Hazards

Tripropyltin chloride is toxic if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

chloro(tripropyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7.ClH.Sn/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFLIQMADUVDSP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Sn](CCC)(CCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177327
Record name Tripropyltin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripropyltin chloride

CAS RN

2279-76-7
Record name Tripropyltin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2279-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripropyltin chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002279767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tripropyltin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tripropyltin chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPROPYLTIN CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IQ49G05U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
481
Citations
J Yamada, K Tatsuguchi… - Agricultural and Biological …, 1978 - Taylor & Francis
Uptake of tripropyltin chloride (TPT) by E. coli was examined in detail. TPT was incorporated into E. coli cells very rapidly in a short period of time and the amounts of TPT incorporated …
Number of citations: 22 www.tandfonline.com
HG Kuivila, R Sommer, DC Green - The Journal of Organic …, 1968 - ACS Publications
… After additional heating for 3 hr to 60, 34.3 g of tripropyltin chloride were distilled at 0.01 mm … The resulting dichloride was free from tripropyltin chloride but was contaminated by about 10…
Number of citations: 28 pubs.acs.org
NJ Snoeij, AAJ Van Iersel, AH Penninks… - Toxicology and applied …, 1985 - Elsevier
In 2-week feeding studies, a series of trialkyltin chlorides and triphenyltin chloride were fed to male weanling rats at different dietary concentrations to evaluate their toxic effects, …
Number of citations: 158 www.sciencedirect.com
J Yamada, T Watanabe - Agricultural and Biological Chemistry, 1979 - Taylor & Francis
The effect of tripropyltin chloride (TPT) on transport systems in E. coli was investigated. The inhibition on uptakes of 14 C-l-leucine, l-proline, adenine and methyl-(α-d-gluco)pyrano-side …
Number of citations: 7 www.tandfonline.com
J Yamada, K Tatsuguchi… - Agricultural and Biological …, 1979 - academic.oup.com
The addition of trialkyltin chloride (TPT) to washed cell suspensions of E. coli and B. subtilis resulted in a decrease of 660 nm absorbance. The decrease was more marked with the …
Number of citations: 11 academic.oup.com
J Yamada, T Watanabe - Agricultural and Biological Chemistry, 1979 - Taylor & Francis
The effect of tripropyltin chloride (TPT) on some functional reactions in E. coli was investigated. The inhibition on respiration and protein, DNA and RNA syntheses were examined in vivo…
Number of citations: 8 www.tandfonline.com
Y Hattori, Y Kuge, M Nakamoto - Bunseki Kagaku, 1984 - jstage.jst.go.jp
RESULTS AND DISCUSSION A typical gas chromatogram of standard solution of TPTC was shown in Fig. 1. The detection limit of the standard solution was 0.19 nq (based on 2 x …
Number of citations: 5 www.jstage.jst.go.jp
MJ Selwyn, AP Dawson, M Stockdale… - European Journal of …, 1970 - Wiley Online Library
… dition of tripropyltin chloride at low concentration allows immediate swelling of the … linear fashion with increasing concentration of tripropyltin chloride up to the limits of measurement by …
Number of citations: 295 febs.onlinelibrary.wiley.com
T KAMEYAMA, T SEKINE - The Journal of Biochemistry, 1965 - jstage.jst.go.jp
It has been concepted by some investi gators (1) that myosin A ATPase [EC 3.6. 1. 3, ATP phosphohydrolase, rabbit muscle] has a number of properties similar to mitochondrial ATPase. …
Number of citations: 5 www.jstage.jst.go.jp
JM Gao, JY Hu, H Zhen, M Yang… - Bulletin of environmental …, 2006 - oause.pku.edu.cn
… Dibutyltin dichloride (DBT, 97%), tributyltin chloride (TBT, 95%), tripropyltin chloride (TPrT, 95%) and sodium tetraethylborate (NaBEt, 98%) were purchased from Wako (Japan). …
Number of citations: 32 oause.pku.edu.cn

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